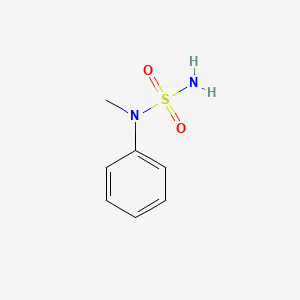

Sulfamide, N-methyl-N-phenyl-

Description

Historical Context of N-Substituted Sulfamides in Chemical Research

The journey of N-substituted sulfamides began in the early 20th century, with their initial exploration driven by the burgeoning field of medicinal chemistry. The discovery of the antibacterial properties of sulfonamide drugs, famously initiated by Gerhard Domagk's work on Prontosil in the 1930s, marked a pivotal moment. acs.org This breakthrough spurred intensive research into the synthesis and structure-activity relationships of a vast array of sulfanilamide (B372717) derivatives. researchgate.net Early investigations primarily focused on N'-substituted sulfanilamides, where modifications to the sulfamoyl group (–SO₂NH₂) were found to significantly influence biological activity.

These foundational studies established the sulfamide (B24259) moiety as a critical pharmacophore and a versatile scaffold in chemical synthesis. The core principles of synthesizing sulfamides, often involving the reaction of a sulfonyl chloride with an amine, were established during this era. researchgate.net While the initial focus was heavily on antibacterial agents, this early work laid the essential groundwork for the broader exploration of sulfamides, including N,N'-disubstituted variants like N-Methyl-N-Phenylsulfamide, in various chemical disciplines.

Evolution of Synthetic Strategies for N-Methyl-N-Phenylsulfamide and Related Structures

The synthesis of unsymmetrically substituted sulfamides such as N-Methyl-N-Phenylsulfamide has evolved significantly from classical methods to more sophisticated and efficient strategies.

A foundational and still common approach to forming the N-S bond in sulfamides is the reaction of a sulfonyl chloride with an amine. researchgate.net For a compound like N-Methyl-N-Phenylsulfamide, a plausible classical synthesis would involve the reaction of N-methylaniline with sulfamoyl chloride or a related sulfuryl chloride derivative in the presence of a base to neutralize the HCl byproduct. A patent for a related process, the synthesis of N-chloromethyl-N-phenyl amino formyl chloride, starts with the chloroformylating reaction of N-methyl aniline (B41778) and phosgene, illustrating the utility of N-methylaniline as a key starting material. google.com

More contemporary methods offer greater control and versatility. The advent of Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) click chemistry has revolutionized the synthesis of sulfamides. This powerful technique allows for the modular and highly efficient construction of N,N'-disubstituted sulfamides under mild conditions. polymers.co.ukorgsyn.org A general SuFEx approach could involve the reaction of a sulfamoyl fluoride with one amine, followed by the addition of a second, different amine to create an unsymmetrical product. polymers.co.uk For instance, the synthesis of the closely related N-Benzyl-N-methyl-N'-phenylsulfamide has been reported via a SuFEx-based procedure, starting from a sulfamoyl fluoride and coupling it with N-benzylmethylamine. nih.gov

Another modern approach involves the transition-metal-catalyzed cross-coupling of sulfonamides with aryl halides. Nickel-catalyzed methods, for example, have been developed for the efficient C–N bond formation between sulfonamides and a wide range of aryl electrophiles, providing a direct route to N-aryl sulfonamides. chemicalbook.com

Below is a table summarizing plausible synthetic routes to N-Methyl-N-Phenylsulfamide based on established methodologies for analogous compounds.

| Synthetic Strategy | Reactant 1 | Reactant 2 | Key Reagents/Catalysts | Typical Conditions | Reference Analogy |

| Classical Method | N-Methylaniline | Sulfamoyl Chloride | Pyridine or Triethylamine (Base) | Inert solvent (e.g., Dichloromethane), 0°C to room temperature | researchgate.net |

| SuFEx Click Chemistry | N-Methylaniline | Sulfuryl Fluoride (SO₂F₂) then Aniline | Base (e.g., DBU, Et₃N) | Mild conditions, high functional group tolerance | polymers.co.ukorgsyn.org |

| Cross-Coupling | Phenylsulfonamide | Methylating Agent (e.g., Methyl Iodide) | Base (e.g., NaH, K₂CO₃) | Anhydrous solvent (e.g., DMF, THF) | rsc.org |

| Reductive Amination | Benzenesulfonyl Chloride | Methylamine | Reducing agent | One-pot synthesis | rsc.org |

This table presents generalized conditions based on analogous reactions. Specific conditions for N-Methyl-N-Phenylsulfamide would require experimental optimization.

The characterization of such compounds relies on standard analytical techniques. For the related N,N-Dimethyl-N′-phenylsulfamide, spectroscopic data provides clear structural confirmation.

| Analytical Data for N,N-Dimethyl-N′-phenylsulfamide (Analog) | |

| Property | Value / Description |

| Molecular Formula | C₈H₁₂N₂O₂S |

| Molecular Weight | 200.26 g/mol |

| Appearance | Solid |

| Melting Point | 83-84 °C |

| ¹H NMR (Typical Shifts) | Phenyl protons (multiplet, ~7.0-7.4 ppm), NH proton (singlet, variable), N-Methyl protons (singlet, ~2.6 ppm) |

| IR Spectroscopy (cm⁻¹) | Strong absorptions around 1320 (asymmetric S=O stretch) and 1160 (symmetric S=O stretch) |

Data sourced from ECHEMI and generalized from typical sulfamide spectra. ebi.ac.uk

Scope and Significance of Contemporary Academic Research on N-Methyl-N-Phenylsulfamide in Organic Chemistry and Materials Science

In contemporary research, the N-phenylsulfonamide moiety, including structures like N-Methyl-N-Phenylsulfamide, is valued for its unique electronic and structural properties.

Organic Chemistry:

A significant application of N-aryl sulfonamides in organic chemistry is their use as directing groups for C-H activation reactions. The sulfonamide group can coordinate to a transition metal catalyst, positioning it to selectively functionalize a specific C-H bond, typically in the ortho position of the phenyl ring. For example, a phenylsulfonamide protecting group on an indole (B1671886) nitrogen has been shown to act as a directing group for 2-lithiation. au.dk This strategy allows for the construction of complex molecular architectures from simple precursors with high regioselectivity, a central goal in modern organic synthesis. researchgate.netgoogle.com The ability to install and later remove or modify the directing group adds to its synthetic utility.

Materials Science:

The sulfamide linkage is being explored as a functional component in advanced polymers. Polysulfamides, which contain the –NH–SO₂–NH– linkage in their backbone, are a class of polymers that have garnered interest due to their distinct properties. polymers.co.uk As analogs of polyureas, sulfamides can participate in strong hydrogen bonding, which can be used to create self-assembling 3D networks, gels, and other supramolecular structures. orgsyn.org

Research has shown that polysulfamides can possess high thermal stability and tunable glass transition temperatures, making them potentially suitable for various applications. orgsyn.org The incorporation of an N-methyl-N-phenyl structure into a polymer chain would be expected to influence the material's properties, such as solubility, thermal behavior, and mechanical strength, by altering the hydrogen bonding network and introducing aromatic stacking interactions. While polysulfamides are a relatively new class of polymers compared to polyesters or polyamides, the development of efficient synthetic methods like SuFEx is enabling more extensive investigation into their potential as advanced materials. polymers.co.uk The degradation of related compounds like N,N-dimethyl-N′-phenylsulfamide (DMSA) in the environment is also a subject of study, highlighting the importance of understanding the lifecycle of these chemical structures.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[methyl(sulfamoyl)amino]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S/c1-9(12(8,10)11)7-5-3-2-4-6-7/h2-6H,1H3,(H2,8,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXGSOFNHBDLMSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20613474 | |

| Record name | N-Methyl-N-phenylsulfuric diamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20613474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127903-02-0 | |

| Record name | N-Methyl-N-phenylsulfuric diamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20613474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methyl-N-phenylaminosulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for N Methyl N Phenylsulfamide and Derivatives

Direct Synthetic Routes to N-Methyl-N-Phenylsulfamide Scaffold

Direct synthesis focuses on constructing the core N-methyl-N-phenylsulfamide molecule in a minimal number of steps from readily available starting materials.

The synthesis of N-substituted sulfamides can be accomplished by reacting amines with sulfamoyl chlorides. For instance, N-methylaniline is a direct precursor for forming the N-methyl-N-phenyl moiety of the target sulfamide (B24259). One documented approach involves the reaction of N-methylaniline with tert-butylsulfamoyl chloride. google.com This reaction is followed by the cleavage of the tert-butyl group using trifluoroacetic acid to yield the desired N-substituted sulfamide. google.com

The kinetics of reactions between various sulfamoyl chlorides and anilines have been studied, indicating that the reaction is first order in both the chloride and the aniline (B41778). rsc.orgpsu.edu These studies support the feasibility of forming the S-N bond, which is central to the sulfamide structure. While the direct synthesis starting from aniline would require subsequent methylation, using N-methylaniline provides a more direct path to the final product. google.comresearchgate.net The general principle of reacting anilines with sulfamoyl chlorides is a foundational method for creating N-phenylsulfonamide structures. rsc.orgpsu.edunih.gov

A classic and widely used method for synthesizing sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine. researchgate.net In the context of N-methyl-N-phenylsulfamide, this would involve the reaction of a suitable sulfamoyl chloride with N-methylaniline. The reaction between N,N-disubstituted sulfamoyl halides and amines is a known route for the synthesis of sulfamides. psu.edu

The reactivity of sulfamoyl chlorides with anilines has been shown to proceed via an elimination-addition mechanism, particularly with N-phenylsulfamoyl chloride. rsc.orgpsu.edu This process involves a transient N-sulfonylamine intermediate. rsc.orgpsu.edu The choice of solvent can influence the reaction mechanism, with an E2-type mechanism proposed in chloroform (B151607) and a more E1cB-like mechanism in acetonitrile. rsc.org The use of a base is typically required to neutralize the HCl generated during the reaction. researchgate.net

A specific example is the reaction of tert-butylsulfamoyl chloride with N-methylaniline, which produces an N-tert-butyl-N'-methyl-N'-phenylsulfamide intermediate. google.com The subsequent removal of the tert-butyl protecting group affords the final product. google.com This highlights the utility of substituted sulfamoyl chlorides in synthesizing complex sulfamides.

One-pot syntheses offer an efficient alternative to traditional multi-step procedures by reducing waste and simplifying purification processes. For sulfonamide synthesis, a one-pot approach can involve the in-situ generation of the sulfonylating reagent, which then reacts with the amine without being isolated.

One such strategy involves the oxidative chlorination of thiols or disulfides to generate sulfonyl chlorides. rsc.orgorganic-chemistry.org For example, thiols can be converted to their corresponding sulfonyl chlorides using reagents like N-chlorosuccinimide (NCS) in the presence of tetrabutylammonium (B224687) chloride and water. organic-chemistry.org The resulting sulfonyl chloride can then be reacted directly with an amine in the same reaction vessel to produce the sulfonamide. organic-chemistry.org Another system uses a combination of hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂) to directly convert thiols to sulfonyl chlorides, which are then reacted with amines to give sulfonamides in excellent yields and short reaction times. researchgate.netorganic-chemistry.org

These one-pot methods streamline the synthesis by avoiding the isolation of potentially unstable sulfonyl chloride intermediates. rsc.org

Synthesis of N-Methyl-N-Phenylsulfamide Precursors and Key Intermediates

N-methylaniline is a key precursor for the synthesis of N-methyl-N-phenylsulfamide. google.com It is commonly synthesized by the methylation of aniline. Several methods exist for this transformation. One industrial method involves reacting aniline with methanol (B129727) at high temperatures (200-250 °C) and pressures in the presence of a catalyst, such as copper or a chromium-based catalyst. google.comscispace.com This method aims to selectively produce N-methylaniline while minimizing the formation of the N,N-dimethylaniline byproduct. google.com

Another common laboratory-scale synthesis involves the reaction of aniline with a methylating agent like dimethyl sulfate. chemicalbook.com The reaction is typically carried out in the presence of a base, such as sodium hydroxide, to neutralize the sulfuric acid formed. chemicalbook.com Other methods include using methyl halides, like methyl iodide, often after protecting the aniline as an acetanilide (B955) to control the degree of methylation. echemi.comprepchem.com

| Methylating Agent | Catalyst/Reagent | Conditions | Key Feature | Reference |

|---|---|---|---|---|

| Methanol | Copper or Chromium catalyst | 200-250 °C, 30-200 atm | High selectivity for mono-methylation. | google.comscispace.com |

| Dimethyl Sulfate | Sodium Hydroxide | <10 °C | Common laboratory method. | chemicalbook.com |

| Methyl Iodide | Sodium / Acetanilide intermediate | Reflux in xylene | Involves protection/deprotection steps. | prepchem.com |

Sulfonyl chlorides are the most common sulfonylating reagents for the synthesis of sulfonamides. researchgate.net While some sulfonyl chlorides are commercially available, they can also be prepared from more stable precursors like thiols and disulfides. The oxidative chlorination of thiols is a direct route to sulfonyl chlorides.

Several reagent systems have been developed for this transformation:

Sodium Hypochlorite Pentahydrate (NaOCl·5H₂O): The reaction of thiols or disulfides with NaOCl·5H₂O in acetic acid provides the corresponding sulfonyl chlorides in high yields. researchgate.net

N-Chlorosuccinimide (NCS): A combination of NCS and tetrabutylammonium chloride in water can effectively oxidize thiols to sulfonyl chlorides. organic-chemistry.org

Hydrogen Peroxide and Thionyl Chloride (H₂O₂-SOCl₂): This mixture acts as a highly effective reagent for the direct oxidation of thiols to sulfonyl chlorides. researchgate.netorganic-chemistry.org

Trichloroisocyanuric acid (TCCA): In a two-step, one-pot method, TCCA with tetrabutylammonium chloride and water can be used for the oxidative chlorination of thiols. rsc.org

These methods provide versatile pathways to generate the necessary sulfonylating agents from readily available sulfur-containing starting materials. nih.govsemanticscholar.org

| Oxidizing/Chlorinating System | Solvent/Conditions | Key Feature | Reference |

|---|---|---|---|

| NaOCl·5H₂O | Acetic Acid | Simple and efficient method. | researchgate.net |

| NCS / tBu4NCl | Water | Suitable for one-pot sulfonamide synthesis. | organic-chemistry.org |

| H₂O₂ / SOCl₂ | Not specified | Highly reactive, short reaction times. | researchgate.netorganic-chemistry.org |

| TCCA / tBu4NCl | Water | Used in one-pot, two-step esterification. | rsc.org |

Routes Involving N-Nitrososulfonamide Precursors (e.g., Diazald)

The use of N-nitrososulfonamides as precursors in synthetic chemistry is well-established, most notably with N-methyl-N-nitroso-p-toluenesulfonamide, commonly known as Diazald. wikipedia.orgnih.gov Diazald is widely recognized as a convenient and relatively safe precursor for the generation of diazomethane (B1218177), a versatile methylating agent in organic synthesis. wikipedia.orgontosight.ai The reaction is typically initiated by treatment with a base, such as sodium hydroxide, in a biphasic system to produce diazomethane, which is then co-distilled. wikipedia.org

While the primary application of Diazald is for diazomethane synthesis, the underlying reactivity of the N-nitrososulfonamide functional group has been explored for other transformations. nih.govchemrxiv.org These compounds are characterized by a thermally sensitive N–NO bond, which can undergo homolytic cleavage to generate nitrogen-centered radicals. wikipedia.orgescholarship.org Recent research has harnessed this property, employing N-nitrososulfonamides as precursors for sulfonamide radicals under photocatalytic conditions. For instance, visible light-induced energy transfer has been used to promote the homolytic cleavage of the N-N bond in N-nitrososulfonamides, generating sulfonamide radicals that can participate in addition reactions. nih.gov

Furthermore, N-nitrososulfonamides can act as transnitrosating agents, transferring the nitroso group to various nucleophiles like alcohols, amines, and thiols. chemrxiv.orgescholarship.org Although direct synthesis of N-methyl-N-phenylsulfamide from an N-nitrososulfonamide precursor is not a commonly cited route, the established reactivity of this class of compounds presents potential pathways. A hypothetical route could involve the denitrosation of a suitable N-nitroso precursor. The synthesis of Diazald itself involves the nitrosation of N-methyl-p-toluenesulfonamide with nitrous acid. ontosight.ai

Advanced and Emerging Synthetic Techniques for Sulfamide Linkages

The synthesis of sulfamides, including unsymmetrically substituted derivatives like N-methyl-N-phenylsulfamide, has been significantly advanced by the development of modern catalytic and "click" chemistry methodologies. These techniques offer improvements in efficiency, substrate scope, and functional group tolerance over classical methods.

SuFEx (Sulfur(VI) Fluoride (B91410) Exchange) Click Chemistry Applications

Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a powerful click chemistry platform for reliably forming S(VI)-N bonds. rsc.orgnih.gov This methodology leverages the high stability and latent reactivity of the S-F bond in sulfonyl fluorides (R-SO₂F) and sulfuryl fluoride (SO₂F₂). nih.govnih.gov The synthesis of unsymmetrical sulfamides, such as N-methyl-N-phenylsulfamide, can be efficiently achieved through a two-step sequence. rsc.orgthieme-connect.com

The general SuFEx process for unsymmetrical sulfamides involves:

Synthesis of a monosubstituted sulfamoyl fluoride : A primary or secondary amine is reacted with a sulfuryl fluoride source (e.g., SO₂F₂ gas or a solid surrogate) to form a sulfamoyl fluoride intermediate (R¹R²NSO₂F). thieme-connect.com

Coupling with a second amine : The resulting sulfamoyl fluoride is then coupled with a different amine (R³NH₂) to yield the final unsymmetrical sulfamide. rsc.orgthieme-connect.com

This modular approach allows for the controlled and high-yielding synthesis of a diverse range of sulfamides and has also been extended to the preparation of polysulfamides. rsc.orgchemrxiv.org The reactions are typically conducted under mild conditions and exhibit broad functional group tolerance. nih.gov

| SuFEx Reaction for Unsymmetrical Sulfamide Synthesis | |

| Step 1: Sulfamoyl Fluoride Formation | R¹R²NH + SO₂F₂ → R¹R²NSO₂F + HF |

| Step 2: Sulfamide Formation | R¹R²NSO₂F + R³NH₂ → R¹R²NSO₂NHR³ + HF |

| Example Reactants for N-Methyl-N-Phenylsulfamide | |

| Amine 1 (Step 1) | Aniline (C₆H₅NH₂) |

| Intermediate (End of Step 1) | Phenylsulfamoyl fluoride (C₆H₅NHSO₂F) |

| Amine 2 (Step 2) | Methylamine (CH₃NH₂) |

| Final Product | N-Methyl-N'-phenylsulfamide |

This table illustrates a general, exemplary pathway. The order of amine addition can be reversed.

Lewis Acid Activated Sulfonyl Fluoride Reactions

The inherent stability of the S-F bond in sulfonyl fluorides and related compounds necessitates activation to facilitate reactions with nucleophiles like amines. nih.govresearchgate.net Lewis acids have been identified as effective catalysts for this transformation, promoting the formation of S-N bonds via SuFEx chemistry. nih.govnih.gov

Calcium(II) bis(trifluoromethanesulfonyl)imide [Ca(NTf₂)₂] has been demonstrated to be a particularly effective Lewis acid catalyst. nih.govorganic-chemistry.org It activates a wide range of sulfonyl fluorides, fluorosulfates, and sulfamoyl fluorides toward nucleophilic attack by amines. nih.govnih.gov The reaction proceeds under mild conditions and tolerates significant steric and electronic diversity in both the sulfur-fluoride component and the amine. organic-chemistry.orgclaremont.edu

The proposed mechanism involves the coordination of the Lewis acidic calcium center to the oxygen atoms of the sulfonyl group, increasing the electrophilicity of the sulfur atom and facilitating fluoride displacement by the amine nucleophile. nih.govnih.gov The use of silylated amines (R-N(SiMe₃)H) in conjunction with Lewis acid catalysis is also effective, as the silicon atom acts as a fluoride trap, preventing the formation of HF and improving catalytic turnover. nih.govclaremont.edu

| Lewis Acid | Substrates | Product | Key Features | Reference |

| Ca(NTf₂)₂ | Sulfonyl fluorides, Amines | Sulfonamides | Mild conditions, Broad scope | organic-chemistry.org |

| Ca(NTf₂)₂ | Sulfamoyl fluorides, Amines | Sulfamides | Room temperature, Good to excellent yields | nih.gov |

| Various Metal Lewis Acids | Sulfonyl fluorides, Silyl (B83357) amines | Sulfonamides | Effective catalysis, Silyl group as fluoride trap | nih.govnih.gov |

Metal-Catalyzed Coupling Reactions for N-S Bond Formation

Transition metal catalysis offers powerful and versatile strategies for constructing N-S bonds. Various protocols have been developed utilizing different metals, sulfur sources, and nitrogen sources.

Iron-Catalyzed Reactions : An iron-catalyzed method has been developed for the synthesis of N-arylsulfonamides directly from nitroarenes and sodium arylsulfinates. researchgate.net This one-pot reaction uses FeCl₂ as the catalyst and NaHSO₃ as a reductant, proceeding under mild conditions with a broad tolerance for different functional groups. researchgate.net Mechanistic studies suggest that the N-S bond forms through the direct coupling of the nitroarene with the sodium arylsulfinate, followed by reduction of the nitro group. researchgate.net

Copper-Catalyzed Reactions : Copper catalysis is widely used for N-S bond formation. One approach involves the aminosulfonylation of aryldiazonium tetrafluoroborates using DABCO•(SO₂)₂ as a sulfur dioxide surrogate and N-chloroamines. organic-chemistry.org Another strategy is the copper-catalyzed regioselective ring-opening of N-tosylaziridines with Grignard reagents, which yields sulfonamides. publish.csiro.au This reaction proceeds with high yield and complete regioselectivity, driven by the strongly electron-withdrawing tosyl group that favors an Sₙ2 mechanism. publish.csiro.au

Palladium-Catalyzed Reactions : Palladium catalysts can be used to couple aryl iodides with a sulfur dioxide surrogate (DABSO). The resulting aryl ammonium (B1175870) sulfinates can be converted in a one-pot process to a variety of sulfonamides by treatment with an amine and an oxidant like sodium hypochlorite. organic-chemistry.org

Photoredox-Catalyzed Sulfonylation Methods

Visible-light photoredox catalysis has emerged as a green and sustainable approach for forming S-N and S-C bonds under mild conditions. nih.govacs.org These methods typically involve the generation of radical intermediates through single-electron transfer (SET) processes. acs.orgorganic-chemistry.org

Several photoredox strategies have been developed for sulfonylation and the synthesis of related sulfur-containing compounds:

A metal-free system using eosin (B541160) Y as an organic photoredox catalyst can achieve the sulfonylation of phenylhydrazines with thiols in an environmentally friendly MeCN:H₂O solvent mixture. organic-chemistry.orgorganic-chemistry.org

Iridium-based photocatalysts, such as fac-Ir(ppy)₃, can be used in three-component reactions. For example, the sulfonylation of silyl enol ethers with DABCO•(SO₂)₂ and thianthrenium salts provides β-keto sulfones. acs.orgorganic-chemistry.org The mechanism involves the photoexcited catalyst reducing the thianthrenium salt to generate an aryl or alkyl radical, which is then trapped by sulfur dioxide to form a sulfonyl radical. acs.org

The generation of sulfonamide radicals from N-nitrososulfonamide precursors can be promoted by energy transfer (EnT) catalysis under visible light, enabling subsequent addition reactions. nih.gov

These methods highlight the versatility of photoredox catalysis in accessing sulfonyl-containing scaffolds with high functional group compatibility. organic-chemistry.orgorganic-chemistry.org

Chemo- and Regioselective Synthesis Considerations in N-Methyl-N-Phenylsulfamide Formation

The synthesis of a specific unsymmetrical sulfamide like N-methyl-N-phenylsulfamide requires precise control over both chemoselectivity and regioselectivity, especially when multiple reactive sites are present in the precursors. slideshare.net

Chemoselectivity refers to the preferential reaction of one functional group over another. In the context of sulfamide synthesis, a key challenge arises when using precursors with multiple nucleophilic sites. For example, in a molecule containing both a primary amine and a secondary amine, or an amine and a hydroxyl group, the sulfonylation reagent must react selectively with the desired amine. The SuFEx methodology, for instance, shows excellent chemoselectivity, reacting reliably with amino groups over other functionalities like phenols under specific conditions. nih.gov Protecting groups are a classic strategy to ensure chemoselectivity, temporarily blocking more reactive sites to allow a reaction to occur at the desired position. slideshare.net

Regioselectivity concerns the control of reaction site when a functional group can react at different positions. For the formation of N-methyl-N-phenylsulfamide, the key is the controlled, stepwise addition of the two different amine fragments (aniline and methylamine) to the central sulfonyl moiety. Modular syntheses like the SuFEx approach are inherently designed to control regioselectivity. By first reacting aniline with SO₂F₂ to form phenylsulfamoyl fluoride and then reacting this intermediate with methylamine, the formation of the desired N-methyl-N'-phenylsulfamide is ensured, avoiding the isomeric N,N-dimethylsulfanilide or diphenylsulfamide byproducts.

In transition metal-catalyzed reactions, regioselectivity is often dictated by the catalyst and the nature of the electrophile and nucleophile. For instance, in the copper-catalyzed ring-opening of N-tosylaziridines, the nucleophilic attack occurs with high regioselectivity at the less sterically hindered carbon of the aziridine (B145994) ring. publish.csiro.au Similarly, in the intramolecular C-H insertion reactions of carbenes derived from 2-diazo-2-sulfamoylacetamides, the regioselectivity of the insertion (e.g., into an N-phenylacetamide moiety versus an N-phenylsulfonamide moiety) can be controlled by the electronic effects of the substituents on the aryl groups. researchgate.netmdpi.com

Optimization of Reaction Conditions and Yields in Synthetic Pathways

The efficiency of synthetic routes to N-methyl-N-phenylsulfamide and its analogs is highly dependent on the careful selection and control of reaction parameters. These include the choice of solvent, temperature, base, and catalyst, all of which can significantly impact the reaction's outcome.

A common method for synthesizing N,N-dimethyl-N'-phenylsulfamide involves the reaction of aniline with dimethylsulfamoyl chloride. To minimize side reactions and improve yield, this reaction is typically conducted at a controlled temperature of 0–5°C. The choice of an anhydrous solvent, such as dichloromethane (B109758) or tetrahydrofuran, is crucial to prevent the hydrolysis of the reactive dimethylsulfamoyl chloride intermediate. A base, commonly triethylamine, is used to scavenge the hydrochloric acid produced during the reaction. Under these optimized conditions, yields of 68–72% can be achieved after purification by column chromatography.

The use of SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry represents a modern and efficient approach to synthesizing unsymmetrical sulfamides. This method allows for the coupling of sulfamoyl fluorides with amines under mild conditions. For instance, the reaction of monosubstituted alkyl sulfamoyl fluoride with aniline can achieve high yields using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a base in acetonitrile. amazonaws.com The versatility of this method is demonstrated by its applicability to secondary amines as well, leading to the formation of trisubstituted sulfamides. amazonaws.com Running the reaction at an elevated temperature of 50 °C for 4 hours can result in a quantitative yield. amazonaws.com

The table below summarizes the optimized conditions for the SuFEx reaction between a sulfamoyl fluoride and an amine.

Table 1: Optimization of SuFEx Reaction Conditions

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | DBU | MeCN | Room Temp | 4 | 65 |

| 2 | K₂CO₃ | MeCN | Room Temp | 4 | ~65 |

| 3 | Pyridine | MeCN | Room Temp | 4 | <65 |

| 4 | DBU | PhMe | Room Temp | 4 | ~65 |

| 5 | DBU | DMF | Room Temp | 4 | <65 |

| 6 | DBU | MeCN | 50 | 4 | 100 |

Data sourced from a study on SuFEx click chemistry. amazonaws.com

Palladium-catalyzed cross-coupling reactions offer another synthetic route. The amidation of N-protected 4-bromo-7-azaindole with phenylsulfonamide, for example, can be optimized by selecting the appropriate palladium catalyst, ligand, and base. A combination of a palladium catalyst, Xantphos as a ligand, and cesium carbonate as a base in dioxane at 100 °C has been shown to provide good yields. beilstein-journals.org

Furthermore, the synthesis of dichlofluanid, which involves N,N-dimethyl-N'-phenylsulfonamide as a starting material, highlights the importance of molar ratios and solvent choice. In one procedure, N,N-dimethyl-N'-phenylsulfonamide is reacted with sodium hydride and fluorodichloromethylsulfonyl chloride in toluene. The molar ratio of the reactants and the mass ratio of the starting material to the solvent are critical for maximizing the yield, which can reach 84.2%. chemicalbook.com

The development of autonomous self-optimizing flow reactors guided by in-line high-field NMR spectroscopy is a cutting-edge approach to reaction optimization. rsc.org This technology allows for the fine-tuning of variables such as residence time, stoichiometry, and catalyst loading in real-time to maximize yield or throughput. rsc.org

In the synthesis of N-phenylsulfonamide derivatives, yields have been reported to be between 69% and 95%, underscoring the efficiency of modern synthetic methods when properly optimized. nih.gov

The following table provides a list of compound names mentioned in this article.

Advanced Spectroscopic Characterization of N Methyl N Phenylsulfamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy provides unparalleled insight into the molecular framework of N-Methyl-N-phenylsulfamide by mapping the chemical environments of its proton and carbon atoms.

Proton NMR (¹H NMR) spectroscopy is used to identify the different types of protons present in the N-Methyl-N-phenylsulfamide molecule. The spectrum provides information on the electronic environment of the protons, their numbers, and the connectivity between adjacent protons. The key proton environments are the methyl group (N-CH₃), the phenyl group (C₆H₅), and the sulfamide (B24259) group (-NH₂).

Predicted ¹H NMR data indicates distinct signals for each proton type. The protons of the phenyl group typically appear in the aromatic region (δ 7.0-8.0 ppm). The methyl protons attached to the nitrogen atom are expected to produce a singlet in the upfield region, while the NH₂ protons would also yield a characteristic signal that can be confirmed by D₂O exchange.

Table 1: Predicted ¹H NMR Spectral Data for N-Methyl-N-phenylsulfamide

| Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|

| ~7.45 - 7.35 | Multiplet | Phenyl (C₆H₅) protons |

| ~4.80 | Singlet (broad) | Sulfamide (NH₂) protons |

| ~3.25 | Singlet | N-Methyl (N-CH₃) protons |

Note: Data is based on spectral predictions. Actual experimental values may vary depending on the solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed map of the carbon backbone of the molecule. oregonstate.edu Each unique carbon atom in N-Methyl-N-phenylsulfamide gives a distinct signal, allowing for the characterization of the phenyl ring carbons and the N-methyl carbon. researchgate.netresearchgate.netemerypharma.com

The phenyl carbons typically resonate in the downfield region (δ 120-140 ppm), with the carbon atom directly attached to the nitrogen (ipso-carbon) showing a distinct chemical shift. The N-methyl carbon appears at a much higher field. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be employed to differentiate between CH, CH₂, and CH₃ groups, although for this specific molecule, distinguishing the aromatic CH carbons and the single methyl carbon is straightforward. libretexts.org

Table 2: Predicted ¹³C NMR Spectral Data for N-Methyl-N-phenylsulfamide

| Chemical Shift (ppm) | Carbon Type | Assignment |

|---|---|---|

| ~140.0 | Quaternary | Phenyl C (ipso) |

| ~129.5 | CH | Phenyl C (meta) |

| ~127.0 | CH | Phenyl C (para) |

| ~126.5 | CH | Phenyl C (ortho) |

| ~38.0 | CH₃ | N-Methyl (N-CH₃) |

Note: Data is based on spectral predictions. Actual experimental values may vary depending on the solvent and experimental conditions.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the molecular structure by mapping atomic connectivities. emerypharma.comsdsu.edu

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edumnstate.edu For N-Methyl-N-phenylsulfamide, COSY would show correlations between the adjacent protons within the phenyl ring, helping to assign their specific positions (ortho, meta, para). emerypharma.com

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the signals of directly attached carbon atoms (one-bond ¹H-¹³C correlation). sdsu.eduuvic.ca This technique would definitively link the proton signals of the phenyl ring to their corresponding carbon atoms and the N-methyl proton signal to the N-methyl carbon signal. emerypharma.com

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of molecules, providing a characteristic fingerprint based on the functional groups present. renishaw.comscispace.com

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. scispace.com It is particularly useful for identifying polar functional groups. The IR spectrum of N-Methyl-N-phenylsulfamide is expected to show characteristic absorption bands for the N-H, S=O, and aromatic C-H bonds.

The sulfonyl (SO₂) group gives rise to two strong and distinct stretching bands. The N-H stretching vibrations of the primary amine (-NH₂) in the sulfamide group are also prominent. The presence of the phenyl group is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the aromatic ring.

Table 3: Expected Characteristic IR Absorption Bands for N-Methyl-N-phenylsulfamide

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

|---|---|---|---|

| 3400 - 3300 | Asymmetric & Symmetric N-H Stretch | Sulfamide (-NH₂) | Medium |

| 3100 - 3000 | C-H Stretch | Aromatic (Phenyl) | Medium-Weak |

| 1370 - 1330 | Asymmetric SO₂ Stretch | Sulfonyl (-SO₂-) | Strong |

| 1180 - 1160 | Symmetric SO₂ Stretch | Sulfonyl (-SO₂-) | Strong |

| ~1600 & ~1475 | C=C Stretch | Aromatic Ring | Medium |

Note: Values are based on typical ranges for sulfonamides and related compounds. researchgate.net

Raman spectroscopy is a complementary technique to IR spectroscopy that involves inelastic scattering of monochromatic light. horiba.comnih.gov It is particularly sensitive to non-polar bonds and symmetric vibrations. plus.ac.at For N-Methyl-N-phenylsulfamide, Raman spectroscopy provides valuable information, especially regarding the sulfonyl group and the phenyl ring skeleton.

Table 4: Expected Characteristic Raman Bands for N-Methyl-N-phenylsulfamide

| Raman Shift (cm⁻¹) | Vibration Type | Functional Group | Intensity |

|---|---|---|---|

| 3100 - 3050 | C-H Stretch | Aromatic (Phenyl) | Medium |

| ~1600 | Ring C=C Stretch | Aromatic (Phenyl) | Strong |

| 1180 - 1160 | Symmetric SO₂ Stretch | Sulfonyl (-SO₂-) | Strong |

| ~1000 | Ring Breathing Mode | Aromatic (Phenyl) | Strong |

Note: Values are based on typical ranges for sulfonamides and related compounds. researchgate.net

Table 5: Compound Names Mentioned in the Article

| Compound Name |

|---|

| N-Methyl-N-phenylsulfamide |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a fundamental analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization. For N-Methyl-N-Phenylsulfamide (C₇H₁₀N₂O₂S), with a calculated nominal molecular weight of 186.23 g/mol , electron ionization (EI) or other soft ionization techniques would produce a molecular ion (M⁺˙) or a pseudo-molecular ion (e.g., [M+H]⁺), whose mass-to-charge ratio (m/z) confirms the molecular mass. bldpharm.com

The fragmentation of N-Methyl-N-Phenylsulfamide is governed by the stability of the resulting fragment ions and the relative strengths of its chemical bonds. The presence of functional groups like the phenyl ring, amide linkages, and the sulfonyl core dictates the primary cleavage pathways. msu.edu The influence of a heteroatom with non-bonding electrons, such as nitrogen, can significantly direct the fragmentation process. msu.edu Key fragmentation processes for this molecule are expected to involve cleavages adjacent to the nitrogen atoms (α-cleavage) and ruptures of the nitrogen-sulfur bonds. msu.edulibretexts.org

Commonly observed fragmentation patterns would include:

Loss of a methyl radical: Cleavage of the N-CH₃ bond would result in a fragment ion at m/z 171.

Cleavage of the N-S bond: Rupture of the bond between the methyl-substituted nitrogen and the sulfur atom can lead to multiple fragments depending on charge retention.

Loss of sulfur dioxide: Elimination of SO₂ (m/z 64) is a characteristic fragmentation for sulfonyl-containing compounds, leading to a fragment at m/z 122.

Formation of phenyl-containing ions: Cleavage can yield ions related to the aniline (B41778) substructure, such as the phenyl cation (C₆H₅⁺) at m/z 77.

The following table summarizes the plausible fragment ions for N-Methyl-N-Phenylsulfamide based on established fragmentation principles.

| Proposed Fragment Ion | Structure | m/z (Nominal) | Formation Pathway |

| [M-CH₃]⁺ | [C₆H₅NHSO₂NH]⁺ | 171 | Loss of methyl radical from the molecular ion. |

| [C₆H₅NHSO₂]⁺ | Phenylsulfamoyl cation | 156 | Cleavage of the S-N(CH₃) bond. |

| [C₇H₈N]⁺ | N-methylaniline radical cation | 106 | Cleavage of the N-S bond with charge retention on the N-methylaniline moiety. |

| [SO₂NHCH₃]⁺ | Methylsulfamoyl cation | 94 | Cleavage of the S-N(Phenyl) bond. |

| [C₆H₅NH₂]⁺˙ | Aniline radical cation | 93 | Cleavage of the S-N(Phenyl) bond followed by hydrogen rearrangement. |

| [C₆H₅]⁺ | Phenyl cation | 77 | Fragmentation of the aniline moiety. |

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio, often to four or more decimal places. neu.edu.tr This precision allows for the unambiguous determination of a compound's elemental formula by distinguishing between compounds with the same nominal mass but different atomic compositions. msu.edu For N-Methyl-N-Phenylsulfamide, HRMS would be used to confirm its elemental formula, C₇H₁₀N₂O₂S. The ability to measure the exact mass is crucial for distinguishing it from potential isomers or isobaric compounds in complex mixtures. europa.eu

The table below compares the nominal mass with the calculated monoisotopic (exact) mass for the compound.

| Parameter | Value | Significance |

| Molecular Formula | C₇H₁₀N₂O₂S | Defines the atomic composition. |

| Nominal Mass | 186 g/mol | Integer mass based on the most abundant isotope of each element. |

| Monoisotopic Mass | 186.04630 amu | The exact mass calculated using the most abundant isotope for each atom (¹²C, ¹H, ¹⁴N, ¹⁶O, ³²S). |

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to establish definitive structural information by analyzing the fragmentation of a specific, isolated precursor ion. scielo.org.mx In a typical MS/MS experiment for N-Methyl-N-Phenylsulfamide, the molecular ion ([M]⁺˙ at m/z 186) or the protonated molecule ([M+H]⁺ at m/z 187) would be selected in the first mass analyzer. This precursor ion is then subjected to collision-induced dissociation (CID), causing it to break apart into product (or daughter) ions. nih.gov These product ions are then analyzed in a second mass analyzer.

This technique allows for the construction of a fragmentation tree, confirming the relationships between precursor and product ions. researchgate.net For instance, selecting the m/z 187 ion and observing a product ion at m/z 172 would confirm the loss of a neutral methyl group (15 Da). Further fragmentation of the m/z 172 ion could be studied (an MS³ experiment) to confirm subsequent losses, such as the elimination of SO₂ to yield an ion at m/z 108. scielo.org.mx This stepwise analysis provides conclusive evidence for the fragmentation pathways proposed in the standard MS analysis and solidifies the structural assignment of the molecule. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which induces electronic transitions from a ground state to an excited state. uomustansiriyah.edu.iq The UV-Vis spectrum of N-Methyl-N-Phenylsulfamide is expected to be characterized by absorptions arising from its constituent chromophores: the phenyl ring and the sulfamide group with its associated non-bonding electrons. gdckulgam.edu.in

The primary electronic transitions anticipated are:

π→π* Transitions: These high-intensity absorptions are characteristic of the aromatic phenyl ring. libretexts.org Unsubstituted benzene (B151609) typically shows a strong absorption band around 254 nm. Substitution on the ring by the sulfamoyl group is expected to cause a bathochromic (red) shift to a longer wavelength. uobabylon.edu.iq

n→π* Transitions: These lower-intensity transitions involve the excitation of non-bonding (n) electrons from the nitrogen and oxygen atoms into anti-bonding π* orbitals. libretexts.orgresearchgate.net The lone pairs on the two nitrogen atoms and the two sulfonyl oxygen atoms are available for such transitions. These absorptions typically occur at longer wavelengths than π→π* transitions and may be sensitive to solvent polarity. uobabylon.edu.iq A blue shift (to shorter wavelengths) is often observed for n→π* transitions in polar, hydrogen-bonding solvents. uomustansiriyah.edu.iq

The following table summarizes the expected electronic transitions for N-Methyl-N-Phenylsulfamide.

| Transition Type | Involved Orbitals | Associated Chromophore | Expected Wavelength Region | Expected Intensity |

| π → π | Bonding π → Antibonding π | Phenyl Ring | 250-280 nm | High (ε > 1,000) |

| n → π | Non-bonding n → Antibonding π | Phenyl Ring, S=O, N-H, N-C | >280 nm | Low (ε < 1,000) |

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides quantitative information about the elemental composition and the chemical (oxidation) states of those elements within the top 5-10 nanometers of a material's surface. wikipedia.org An XPS analysis of N-Methyl-N-Phenylsulfamide would confirm the presence of carbon, nitrogen, oxygen, and sulfur, and high-resolution spectra of each element's core levels would reveal details about their chemical environments. measurlabs.com

C 1s Spectrum: The carbon 1s spectrum would be deconvoluted into at least two peaks. The major peak at approximately 284.8-285.0 eV would correspond to the C-C and C-H bonds of the aromatic phenyl ring. A second, smaller peak at a slightly higher binding energy (around 286.2 eV) would be assigned to the methyl carbon bonded to nitrogen (N-CH₃). diva-portal.org

N 1s Spectrum: The nitrogen 1s spectrum is expected to show two distinct components due to the two different chemical environments of the nitrogen atoms. The nitrogen atom of the N-phenyl group (N-H) and the nitrogen of the N-methyl group would have slightly different binding energies, likely in the range of 399-401 eV, similar to those seen in amides and related structures. rsc.orgresearchgate.net

O 1s Spectrum: The oxygen 1s peak would appear at a binding energy characteristic of sulfonyl groups (O=S=O), typically in the range of 532-533 eV.

S 2p Spectrum: The sulfur 2p spectrum would exhibit a doublet (2p₃/₂ and 2p₁/₂) with a binding energy for the S 2p₃/₂ peak around 168-169 eV, which is characteristic of sulfur in the +6 oxidation state, as found in sulfonamides and sulfates. sgservice.com.tw

This detailed analysis allows for a comprehensive understanding of the surface chemistry of the compound. The following table outlines the predicted binding energies for the core-level spectra of N-Methyl-N-Phenylsulfamide.

| Core Level | Functional Group | Predicted Binding Energy (eV) | Comments |

| C 1s | C-C, C-H (Phenyl) | ~285.0 | Main carbon peak from the aromatic ring. |

| C 1s | C-N (Methyl) | ~286.2 | Shifted to higher energy due to bonding with electronegative nitrogen. |

| N 1s | -NH- (Amide-like) | ~399-401 | Two components are expected for the two distinct N environments. |

| N 1s | >N-CH₃ (Amide-like) | ~399-401 | Precise values depend on the local chemical environment. |

| O 1s | S=O (Sulfonyl) | ~532.5 | Characteristic of doubly bonded oxygen on a sulfur atom. |

| S 2p₃/₂ | R-SO₂-R' (Sulfonyl) | ~168.5 | Indicates sulfur in the +6 oxidation state. |

Structural Elucidation and Solid State Analysis of N Methyl N Phenylsulfamide

Single Crystal X-ray Diffraction Studies

Without experimental data from single-crystal X-ray diffraction, a definitive analysis of the molecular structure of N-methyl-N-phenylsulfamide is not feasible. This includes:

Supramolecular Architecture and Intermolecular Interactions in the Crystal Lattice

The study of the supramolecular chemistry of N-methyl-N-phenylsulfamide, which involves interactions between molecules in the crystal lattice, is also contingent on single-crystal X-ray diffraction data.

Crystal Packing Analysis and Polymorphism Studies

Following extensive searches of chemical and crystallographic databases, including the Cambridge Structural Database (CSDC), no experimental crystal structure data for N-Methyl-N-Phenylsulfamide has been publicly reported. The absence of this foundational data precludes a detailed analysis of its crystal packing, intermolecular interactions, and any potential polymorphic forms.

Typically, a crystal packing analysis would involve the examination of the three-dimensional arrangement of molecules in the unit cell. This analysis identifies key intermolecular interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, which govern the stability of the crystal lattice. Without crystallographic data, a definitive description of these interactions for N-Methyl-N-Phenylsulfamide cannot be provided.

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Polymorphism studies are crucial for understanding the physical properties of a compound. However, without any identified crystal structures for N-Methyl-N-Phenylsulfamide, an investigation into its potential polymorphism is not feasible.

Theoretical and Computational Chemistry Studies on N Methyl N Phenylsulfamide

Quantum Chemical Calculation Methodologies Applied to Sulfamides

A variety of quantum chemical calculation methodologies are employed to study sulfamide (B24259) systems, each with its own balance of computational cost and accuracy.

Density Functional Theory (DFT) has become a prominent method for the theoretical simulation of the electronic structure of organic compounds, including sulfamides. nih.gov This approach is favored for its ability to provide a good compromise between accuracy and computational expense. DFT methods, such as B3LYP, are frequently used to analyze the electronic and geometric characteristics of sulfonamides. daneshyari.com For instance, geometry optimization of sulfamide derivatives is often carried out at the B3LYP/6-31G(d,p) level of theory. researchgate.net

DFT calculations are instrumental in determining key quantum chemical descriptors that can be correlated with the biological activities of these compounds. daneshyari.com The theory is also utilized in protein-small molecule affinity predictions, which is crucial for understanding the interactions of sulfamides with biological targets. ingentaconnect.com Furthermore, DFT studies contribute to understanding sorption and degradation processes of sulfonamides in the environment. nih.gov

Beyond DFT, both ab initio and semi-empirical methods are valuable in the computational analysis of sulfamides. Ab initio methods, which are based on first principles without the use of experimental data for parametrization, can provide highly accurate results, though they are computationally demanding. scribd.com A common application is the use of ab initio force fields with specific basis sets, like 3-21G, for vibrational spectrum analysis. colab.ws The Hartree-Fock (HF) method, a foundational ab initio approach, is often used for initial geometry optimizations before applying more sophisticated calculations. nih.gov

Semi-empirical methods, on the other hand, incorporate some experimental parameters to simplify calculations, making them faster but generally less accurate than ab initio or DFT methods. scribd.com Methods like AM1 and PM3 have been used to predict the conformational stability of nitrososulfamides, a related class of compounds. mdpi.com These methods are particularly useful for screening large numbers of molecules or for studying large systems where higher-level calculations are not feasible. libretexts.org The choice between ab initio and semi-empirical methods often depends on the specific research question and the available computational resources. scribd.comresearchgate.net

The choice of a basis set is a critical aspect of any quantum chemical calculation, as it defines the set of functions used to build molecular orbitals. wikipedia.org For sulfamide systems, the selection and validation of an appropriate basis set are crucial for obtaining reliable results. researchgate.net Pople-style basis sets, such as 6-31G, are commonly used, often augmented with polarization and diffuse functions (e.g., 6-31G(d,p)) to better describe the electronic distribution, particularly around the sulfur atom. nih.govwikipedia.org The inclusion of f-type polarization functions has been shown to improve geometry optimizations for sulfonamide derivatives. researchgate.net

Correlation-consistent basis sets, like cc-pVDZ and its augmented versions, are designed to systematically converge towards the complete basis set limit, offering a route to highly accurate calculations. wikipedia.orgfiveable.me The validation of a chosen basis set is often performed by comparing calculated properties, such as geometrical parameters, with experimental data from crystallography. researchgate.net For large systems, a stepwise basis set builder approach can be employed to selectively use larger basis sets for reactive atoms while using smaller ones for spectator atoms, thus balancing accuracy and computational cost. umich.edu

Electronic Structure and Molecular Properties Insights

Theoretical calculations provide a deep understanding of the electronic structure and molecular properties of N-methyl-N-phenylsulfamide, which are fundamental to its reactivity and interactions.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. unesp.br The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical activity. researchgate.net

For sulfamides, FMO analysis helps to determine molecular reactivity and electronic structure. nih.gov DFT calculations are commonly used to compute the energies of the HOMO and LUMO. daneshyari.com The distribution of these orbitals across the molecule reveals the most probable sites for electrophilic and nucleophilic attack. While FMO theory is a powerful tool, it has limitations, especially for large molecules where the frontier orbitals can be delocalized over many atoms. unesp.brnih.gov

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.3 |

| ELUMO | -1.68 |

| Energy Gap (ΔE) | 4.62 |

The data in this table is based on a representative sulfonamide derivative and serves as an illustrative example of typical values obtained from quantum chemical calculations. The specific values for N-methyl-N-phenylsulfamide may vary.

The distribution of electronic charge within a molecule is fundamental to its chemical behavior and intermolecular interactions. Mulliken population analysis is a widely used method in computational chemistry to estimate the partial atomic charges within a molecule. wikipedia.org This analysis partitions the total electron density among the constituent atoms, providing a quantitative measure of the charge on each atom. numberanalytics.com

Electrostatic Potential (ESP) Surfaces

The Molecular Electrostatic Potential (ESP) surface is a critical tool in computational chemistry for understanding and predicting the reactive behavior of a molecule. It is calculated by determining the force exerted on a positive test charge (like a proton) at various points in the space surrounding a molecule, arising from the molecule's own distribution of electrons and nuclei. uni-muenchen.de This potential is then mapped onto a surface of constant electron density, typically the van der Waals surface, using a color-coded scheme to visualize regions of varying electrostatic potential. uni-muenchen.deyoutube.com

For N-Methyl-N-Phenylsulfamide, the ESP surface provides a visual guide to its reactivity.

Electron-Rich Regions (Nucleophilic Sites): Regions with a negative electrostatic potential, typically colored red or orange, indicate an excess of electron density. These are the most likely sites for an electrophilic attack. In N-Methyl-N-Phenylsulfamide, the oxygen atoms of the sulfonyl group (SO₂) are expected to be the most electron-rich areas, exhibiting a strong negative potential due to the high electronegativity of oxygen. researchgate.net The nitrogen atoms would also show negative potential, though likely less intense than the sulfonyl oxygens. researchgate.net

Electron-Poor Regions (Electrophilic Sites): Regions with a positive electrostatic potential, usually colored blue, signify a deficiency of electron density and are susceptible to nucleophilic attack. The sulfur atom in the sulfonyl group is bonded to two highly electronegative oxygen atoms and two nitrogen atoms, creating a significant positive potential, making it a prime electrophilic center. Additionally, the hydrogen atoms, particularly any N-H protons if present in a related primary or secondary sulfamide, would show positive potential.

Aromatic System: The phenyl group will display a complex potential distribution. The center of the π-system above and below the ring will likely show a negative potential, characteristic of aromatic systems, while the hydrogen atoms on the periphery of the ring will exhibit positive potential. researchgate.net

By analyzing the ESP surface, chemists can predict how N-Methyl-N-Phenylsulfamide will interact with other molecules, identifying likely sites for hydrogen bonding, and predicting the initial steps of a chemical reaction. researchgate.net The specific values of the potential maxima (V_S,max) and minima (V_S,min) on the surface can be calculated to quantify the molecule's reactivity at these sites. researchgate.net

Electron Localization Function (ELF) and Local Orbital Locator (LOL) Analysis

The Electron Localization Function (ELF) and Local Orbital Locator (LOL) are topological analysis tools used in quantum chemistry to provide a detailed picture of electron pairing and localization within a molecule. researchgate.netjussieu.frniscpr.res.in They offer a method for partitioning molecular space into regions that correspond to chemical concepts like atomic cores, covalent bonds, and lone pairs of electrons. araproceedings.com

Electron Localization Function (ELF): ELF is a function of spatial coordinates that takes values between 0 and 1. A high ELF value (approaching 1) corresponds to a high degree of electron localization, characteristic of core electrons, covalent bonds, and lone pairs. jussieu.fr An ELF analysis for N-Methyl-N-Phenylsulfamide would be expected to reveal:

High localization around the oxygen atoms, corresponding to their core electrons and lone pairs.

Significant localization in the regions of the C-C, C-H, C-N, and N-S bonds, indicating the covalent nature of these bonds. niscpr.res.in

Monosynaptic basins (attractors) near the oxygen atoms, confirming the presence of lone pairs. araproceedings.com

Local Orbital Locator (LOL): The LOL is another function that helps in visualizing and analyzing the nature of chemical bonds, relying on the kinetic energy density. researchgate.net Similar to ELF, high LOL values indicate regions where electrons are highly localized. LOL maps are often used to differentiate between bonding and non-bonding regions and can highlight the strength of covalent interactions. araproceedings.com For N-Methyl-N-Phenylsulfamide, LOL analysis would complement the ELF findings, providing a clear map of covalent bonds and lone pair regions and helping to quantify the degree of electron sharing versus localization. researchgate.net

Together, ELF and LOL analyses provide a powerful, qualitative, and quantitative understanding of the electronic structure of N-Methyl-N-Phenylsulfamide, moving beyond simple Lewis structures to a more nuanced view of its chemical bonding. niscpr.res.in

Electrophilicity Index and Chemical Hardness Calculations

Conceptual Density Functional Theory (DFT) provides a framework for quantifying the reactivity of molecules through various indices. mdpi.com Among the most important are chemical hardness (η) and the electrophilicity index (ω).

Chemical Hardness (η): Chemical hardness measures a molecule's resistance to a change in its electron distribution or charge transfer. chemmethod.com It is calculated as the difference between the ionization potential (I) and the electron affinity (A). Molecules with a large energy gap between their Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are considered "hard," indicating high stability and low reactivity. chemmethod.com Conversely, "soft" molecules have a small HOMO-LUMO gap and are more reactive.

Electrophilicity Index (ω): This index measures the stabilization in energy when a system acquires additional electronic charge from the environment. nih.gov It is a quantitative measure of a molecule's ability to act as an electrophile. mdpi.com A higher electrophilicity index indicates a greater capacity to accept electrons. It is defined using the chemical potential (μ) and chemical hardness (η). nih.govscielo.org.mx

Below is a table of representative values for related compounds, calculated using DFT, to illustrate these concepts.

| Compound | Chemical Hardness (η) (eV) | Electrophilicity Index (ω) (eV) | Classification | Reference |

|---|---|---|---|---|

| p-nitrophenol | 3.899 | 3.064 | Strong Electrophile | imist.ma |

| p-aminophenol | 4.018 | 0.885 | Marginal Electrophile | imist.ma |

| Ethylene | 7.74 | 0.73 | Marginal Electrophile | mdpi.com |

| Captodative Ethylene (nitroso/amino substituted) | 3.06 | 2.52 | Strong Electrophile | mdpi.com |

Based on its structure, N-Methyl-N-Phenylsulfamide is expected to be a moderately strong electrophile, with its reactivity centered on the sulfonyl group.

Computational Insights into Reactivity and Reaction Mechanisms of N-Methyl-N-Phenylsulfamide

Transition State Characterization and Reaction Coordinate Analysis

Understanding a chemical reaction requires detailed knowledge of the transition state (TS), the highest energy point on the reaction pathway that connects reactants and products. nih.govbeilstein-journals.org Computational chemistry is an indispensable tool for locating and characterizing these fleeting structures.

For reactions involving N-Methyl-N-Phenylsulfamide, such as nucleophilic substitution at the sulfur atom or cleavage of the N-S bond, computational methods would be employed to:

Locate the Transition State: Algorithms are used to search the potential energy surface (PES) for a first-order saddle point, which corresponds to the TS. wikipedia.org This structure represents the "bottleneck" of the reaction. nih.gov

Characterize the Transition State: Once located, the TS is confirmed by a frequency calculation. A genuine transition state has exactly one imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate. nih.gov

Reaction Coordinate Analysis: The reaction coordinate, also known as the Intrinsic Reaction Coordinate (IRC), is the minimum energy path that connects the reactants to the products through the transition state. arxiv.org By mapping this path, chemists can follow the precise geometric changes—bond stretching, breaking, and forming—that occur during the transformation. nih.gov This provides a detailed, step-by-step "movie" of the reaction mechanism.

For example, in a hydrolysis reaction, the IRC would show the approaching water molecule, the formation of a pentacoordinate sulfur intermediate (or a concerted bond-forming/bond-breaking process), the cleavage of the N-S bond, and the final separation of the products. nih.gov

Energetic Profiles of Chemical Transformations

An energy profile, or reaction coordinate diagram, is a graph that plots the change in potential energy as a reaction progresses from reactants to products. wikipedia.orgyoutube.com These diagrams provide crucial insights into the thermodynamics and kinetics of a reaction. savemyexams.com

For a chemical transformation of N-Methyl-N-Phenylsulfamide, computational methods would calculate the energies of all relevant species:

Reactants: The starting materials.

Intermediates: Any stable, but transient, species formed during the reaction.

Transition States (TS): The energy barriers between steps.

Products: The final molecules formed.

From these energies, key thermodynamic and kinetic quantities are determined:

Activation Energy (Ea or ΔG‡): The energy difference between the reactants and the transition state. savemyexams.com This barrier determines the reaction rate; a higher barrier means a slower reaction.

Enthalpy of Reaction (ΔH): The energy difference between the products and reactants, indicating whether the reaction is exothermic (releases heat) or endothermic (absorbs heat). youtube.com

The table below provides a conceptual energetic profile for a hypothetical single-step reaction of N-Methyl-N-Phenylsulfamide.

| Species | Description | Relative Free Energy (ΔG) (kcal/mol) |

|---|---|---|

| Reactants (R) | N-Methyl-N-Phenylsulfamide + Nucleophile | 0.0 |

| Transition State (TS) | Highest energy point on reaction path | +25.0 |

| Products (P) | Final products after bond cleavage/formation | -15.0 |

This table is for illustrative purposes.

Mechanisms of N-S Bond Formation and Cleavage

The nitrogen-sulfur (N-S) bond is central to the chemistry of N-Methyl-N-Phenylsulfamide. Computational studies are vital for elucidating the precise mechanisms by which this bond is formed and broken.

N-S Bond Formation: The synthesis of sulfamides typically involves the reaction of a primary or secondary amine with a sulfamoyl chloride or a related sulfurylating agent. organic-chemistry.org Computational modeling can investigate the mechanism of this nucleophilic substitution, determining whether it proceeds through a concerted or a stepwise addition-elimination pathway. These studies would analyze the transition states and intermediates to understand the factors controlling the reaction's feasibility and selectivity.

N-S Bond Cleavage: The cleavage of the N-S bond is a key reaction of sulfamides. This can be initiated by various reagents, such as nucleophiles or reducing agents. For instance, a proposed mechanism for the reaction of a related N-sulfenylsuccinimide involved the formation of a free carbene, generation of a sulfur ylide, and subsequent N-S bond cleavage. rsc.org For N-Methyl-N-Phenylsulfamide, a plausible cleavage mechanism would involve nucleophilic attack at the electrophilic sulfur atom. Computational analysis would:

Model the approach of the nucleophile.

Characterize the transition state for the N-S bond rupture.

Determine the activation barrier for the cleavage.

Investigate the influence of the phenyl and methyl substituents on the reaction energetics.

Such computational insights are crucial for predicting reactivity, optimizing reaction conditions, and designing new synthetic methodologies based on N-S bond functionalization. nih.gov

Molecular Dynamics Simulations (if applicable to non-biological systems, e.g., adsorption on surfaces)

Molecular dynamics (MD) is a powerful computational method for analyzing the physical movements of atoms and molecules over time. These simulations are widely used to understand the behavior of systems at a molecular level, including processes like adsorption onto surfaces, which is critical in fields such as materials science and catalysis.

Reactivity and Chemical Transformations of N Methyl N Phenylsulfamide

Nucleophilic Substitution Reactions Involving the Sulfamide (B24259) Moiety

In the context of N-Methyl-N-phenylsulfamide, the nitrogen attached to the phenyl group is less nucleophilic due to the delocalization of its lone pair into the aromatic ring. The methyl-substituted nitrogen, however, retains greater nucleophilic character. The sulfamide nitrogen can be deprotonated by a base, enhancing its nucleophilicity for subsequent reactions, such as alkylation. monash.edu

Conversely, the sulfur atom of the sulfamide is electrophilic and can be attacked by strong nucleophiles. This can lead to the displacement of one of the nitrogen-containing groups in a nucleophilic substitution reaction. ksu.edu.sa The efficiency of such reactions often depends on converting the amino group into a better leaving group.

The synthesis of related sulfamide structures often involves the nucleophilic substitution of a sulfonyl chloride with an amine, highlighting the role of the amine as the nucleophile in forming the S-N bond. smolecule.comsmolecule.com

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

The phenyl group of N-Methyl-N-phenylsulfamide can undergo electrophilic aromatic substitution (SEAr) reactions. wikipedia.org The substituent already present on the ring, in this case, the N-methylsulfamoyl group (-NHSO₂NHCH₃), dictates the rate and position of the incoming electrophile. wikipedia.org

Substituents are classified as either activating or deactivating and as ortho-, para-, or meta-directing. ulethbridge.capressbooks.pub Activating groups increase the reaction rate compared to benzene (B151609), while deactivating groups decrease it. libretexts.org

The N-methylsulfamoyl group is considered a deactivating group. The strongly electron-withdrawing sulfonyl (-SO₂-) core reduces the electron density of the phenyl ring, making it less nucleophilic and thus less reactive towards electrophiles. libretexts.orgrsc.org This deactivation makes reactions like nitration or halogenation require harsher conditions than for benzene. wikipedia.org

Despite being deactivating, the nitrogen atom attached to the ring has a lone pair of electrons that can be donated into the ring through resonance. ulethbridge.ca This resonance effect preferentially stabilizes the carbocation intermediates (arenium ions) formed during attack at the ortho and para positions. libretexts.orgwvu.edu Therefore, the N-methylsulfamoyl group is an ortho-, para- director.

A common example of an SEAr reaction is nitration. For a related sulfanilamide (B372717) derivative, nitration of the aromatic ring was successfully achieved using a mixture of concentrated nitric and sulfuric acids, which generates the nitronium ion (NO₂⁺) electrophile. rsc.org Due to the deactivating nature of the sulfonamide group, the reactivity of the aromatic ring is significantly reduced. rsc.org

| Electrophilic Aromatic Substitution | |

| Directing Effect of -NHSO₂NHCH₃ | Ortho-, Para- director |

| Reactivity Effect | Deactivating |

| Typical Reaction | Nitration |

| Common Reagents | Concentrated HNO₃ and H₂SO₄ rsc.org |

Transformations at the Nitrogen Center of the Sulfamide

The nitrogen atoms in the sulfamide moiety, particularly the one not directly attached to the phenyl ring, can be readily alkylated and acylated. amazonaws.com These reactions typically proceed via deprotonation of the nitrogen with a suitable base to form a more nucleophilic amide anion, which then attacks an electrophilic alkylating or acylating agent. monash.eduorientjchem.org

Alkylation: N-alkylation of sulfonamides can be achieved using various alkylating agents, such as alkyl halides, in the presence of a base. dnu.dp.uagoogle.com For instance, N-methylation has been accomplished using methyl iodide (MeI) with a base like potassium carbonate (K₂CO₃) in a solvent like dimethylformamide (DMF). publish.csiro.au The use of Lewis acids as catalysts for the alkylation of sulfonamides with alkyl halides has also been reported. dnu.dp.ua

Acylation: N-acylation is a fundamental reaction for protecting amino groups or synthesizing more complex amides and imides. orientjchem.org Acylating agents like acyl chlorides or anhydrides react with the sulfamide nitrogen. orientjchem.org For example, N-benzyl sulfonamide can be acylated with acetic anhydride. orientjchem.org The synthesis of novel disulfonamide compounds has been achieved through the N-acylation of N-aryl sulfonyl ethylenediamines with maleated rosin (B192284) acyl chloride. cabidigitallibrary.org

| Reaction | Reagents | Purpose |

| N-Alkylation | Alkyl halide, Base (e.g., K₂CO₃) publish.csiro.au | Introduction of an alkyl group |

| N-Acylation | Acyl chloride or Anhydride orientjchem.org | Introduction of an acyl group, Protection of NH group orientjchem.org |

While specific rearrangement reactions of N-Methyl-N-phenylsulfamide are not extensively documented, the structural motifs present in its derivatives allow for the possibility of several classical organic rearrangements. Rearrangement reactions involve the migration of an atom or group within a molecule. mvpsvktcollege.ac.in

Studies on related sulfonamide derivatives show they can undergo rearrangements. For example, the rearrangement of N-acetoacetyl-p-methylsulfonylbenzenesulfonamide with alkali has been reported. nih.gov

Potential rearrangements could be analogous to:

Beckmann Rearrangement: If the sulfamide were part of a ketoxime structure, it could undergo an acid-catalyzed rearrangement to form an N-substituted amide. mvpsvktcollege.ac.in The reaction is initiated by the conversion of the oxime hydroxyl group into a good leaving group, followed by the migration of the group anti-periplanar to it. mvpsvktcollege.ac.in

Bamberger Rearrangement: This reaction involves the conversion of N-phenylhydroxylamines to 4-aminophenols in the presence of strong aqueous acid. wiley-vch.de If N-Methyl-N-phenylsulfamide were converted to an N-phenylhydroxylamine derivative, a similar rearrangement could be envisioned.

Intramolecular C-H Insertion: Research on 2-diazo-2-sulfamoylacetamides, which contain an N-phenylsulfonamide moiety, has shown that they can undergo intramolecular carbene C-H insertion reactions to form heterocyclic products like 1,3-dihydrobenzo[c]isothiazole-3-carboxamide 2,2-dioxide derivatives. researchgate.netresearchgate.net

Cleavage and Derivatization of the Sulfamide Linkage

The sulfur-nitrogen (S-N) bonds in the sulfamide linkage can be cleaved under specific conditions. This cleavage is a key step in deprotection strategies where a sulfonamide group is used to protect an amine. publish.csiro.au

Reductive cleavage is a common method for deprotecting sulfonamides. publish.csiro.au However, sulfonamides are known for their stability, making deprotection challenging. publish.csiro.au Various reagents have been employed for this purpose, though with varying success depending on the specific substrate. publish.csiro.au